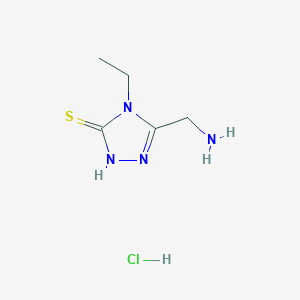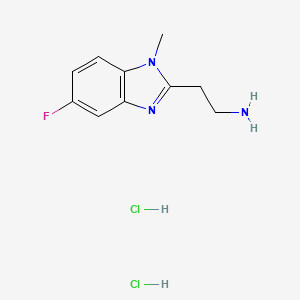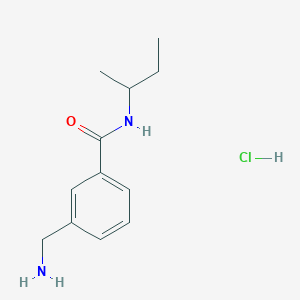
3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride
Overview
Description
The compound “3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride” would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), an amide functional group (a carbonyl group (C=O) attached to a nitrogen), an aminomethyl group (NH2-CH2-) attached to the 3-position of the benzene ring, and a butan-2-yl group attached to the nitrogen of the amide .Physical And Chemical Properties Analysis
Without specific data, I can only provide general information. Benzamides are typically solid at room temperature and are often soluble in organic solvents .Scientific Research Applications
Neuroleptic (Antipsychotic) Agents
Benzamide derivatives, including those related to "3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride," have been extensively studied for their potential as atypical antipsychotic agents. These compounds demonstrate promising pharmacological profiles, exhibiting potent in vitro and in vivo activities. For instance, substituted benzamides have been evaluated for their ability to bind to dopamine D2 and serotonin receptors, indicating their potential antipsychotic activity without the severe side effects commonly associated with traditional neuroleptic drugs. These studies contribute to the development of new treatments for psychiatric disorders such as schizophrenia and bipolar disorder (Norman et al., 1996), (Norman et al., 1996).
Antimicrobial and Anticancer Properties
Several benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. For example, compounds have shown promising activity against mycobacterial species, suggesting potential applications in treating infections caused by these bacteria. Moreover, benzamide derivatives have been studied for their effects on human cancer cell lines, indicating potential anticancer properties. These findings underscore the versatility of benzamide derivatives in medicinal chemistry and drug development (Tengler et al., 2013).
Chemical Synthesis and Material Science
Benzamide derivatives have also been utilized in organic synthesis, serving as catalysts or intermediates in various chemical reactions. For example, the oxidative amidation of benzyl alcohols with amine hydrochloride salts using iron nitrate has been explored, highlighting the utility of benzamides in synthesizing a wide range of benzamide compounds under mild conditions. Furthermore, the inclusion properties of certain benzamide derivatives toward small organic molecules have been investigated, offering insights into their potential applications in material science and nanotechnology (Ghosh et al., 2013), (Morohashi et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFZHBQZNSLUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride | |
CAS RN |
1258650-62-2 | |
| Record name | Benzamide, 3-(aminomethyl)-N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1522829.png)
![[(2-Fluoro-5-methylphenyl)amino]carbonitrile](/img/structure/B1522831.png)


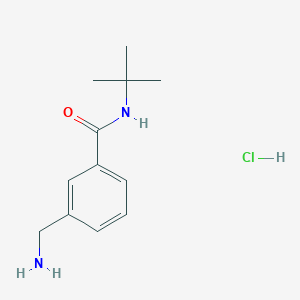
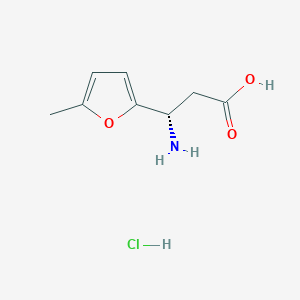
![1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione](/img/structure/B1522838.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)

![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
